molecular formula C21H20N2O3 B7534965 N-[3-(2-methoxypropanoylamino)phenyl]naphthalene-1-carboxamide

N-[3-(2-methoxypropanoylamino)phenyl]naphthalene-1-carboxamide

Cat. No. B7534965
M. Wt: 348.4 g/mol
InChI Key: HIQZEFLPQMCSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-methoxypropanoylamino)phenyl]naphthalene-1-carboxamide, commonly known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAC is a small molecule that belongs to the family of naphthalene-1-carboxamides and has been shown to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MPAC is not fully understood, but it is believed to involve the inhibition of enzymatic activity by binding to the active site of the enzyme. MPAC has been shown to exhibit selective inhibition against specific enzymes, making it a valuable tool for studying enzyme function and regulation.
Biochemical and Physiological Effects
MPAC has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. MPAC has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. MPAC has also been shown to exhibit anti-viral activity against several viruses, including HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

MPAC has several advantages as a research tool, including its high potency, selectivity, and low toxicity. However, MPAC also has some limitations, including its limited solubility in aqueous solutions and its potential to interact with other compounds in biological systems.

Future Directions

There are several future directions for research on MPAC, including the development of more potent and selective analogs, the investigation of its mechanism of action, and the exploration of its potential applications in drug discovery and biological research. Additionally, the use of MPAC as a tool for studying enzyme function and regulation could lead to the development of novel therapeutic approaches for a variety of diseases.

Synthesis Methods

The synthesis of MPAC involves the reaction of 3-(2-methoxypropanoylamino)aniline with 1-bromo-2-naphthoic acid, followed by purification through column chromatography. The purity and yield of the final product can be optimized by adjusting the reaction conditions, such as temperature, solvent, and catalyst.

Scientific Research Applications

MPAC has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. MPAC has been shown to exhibit potent inhibitory activity against several enzymes, including proteases, kinases, and phosphodiesterases, making it a promising candidate for drug development.

properties

IUPAC Name

N-[3-(2-methoxypropanoylamino)phenyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-14(26-2)20(24)22-16-9-6-10-17(13-16)23-21(25)19-12-5-8-15-7-3-4-11-18(15)19/h3-14H,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQZEFLPQMCSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-methoxypropanoylamino)phenyl]naphthalene-1-carboxamide

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